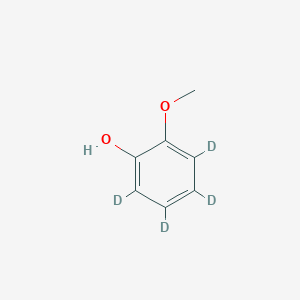

Guaiacol-d4

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGVFZTZFXWLCP-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Guaiacol-d4: A Technical Guide to its Application as an Internal Standard in Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Guaiacol-d4 (2-Methoxyphenol-d4) in research, focusing on its role as an internal standard in quantitative analysis. Deuterium-labeled compounds, such as this compound, are essential tools in mass spectrometry-based methods for ensuring the accuracy and reliability of analytical data.

Core Application: Internal Standard in Quantitative Mass Spectrometry

This compound is the deuterium-labeled analogue of guaiacol. In analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), stable isotope-labeled compounds are the gold standard for internal standards. This is because they share nearly identical chemical and physical properties with their unlabeled counterparts, including extraction efficiency, ionization response, and chromatographic retention time. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

The primary function of this compound is to correct for variations that can occur during sample preparation and analysis. By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the target analyte (guaiacol) during extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard. Similarly, any fluctuations in the instrument's performance, such as variations in ionization efficiency, will affect both the analyte and the internal standard equally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to more accurate and precise results.

Experimental Protocol: Quantification of Guaiacol in Wine using SPME-GC-MS with a Deuterated Internal Standard

This section details a validated method for the quantification of guaiacol in wine, a process relevant to the analysis of "smoke taint" in viticulture. This protocol utilizes a deuterated form of guaiacol as an internal standard.[1]

Sample Preparation and Extraction

-

Sample Preparation : In a 20 mL headspace vial, combine 1.5 g of NaCl with 5 mL of a 10% ethanol solution to create a "model wine" sample. For actual wine samples, 5 mL of the wine would be used.

-

Internal Standard Spiking : Spike the sample with a deuterated guaiacol internal standard to a final concentration of 20 ng/L.

-

Solid-Phase Microextraction (SPME) :

-

Fiber : Use a Divinylbenzene/Carbon Wide Range/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

-

Incubation : Incubate the sample at 60°C for 5 minutes.

-

Extraction : Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C to extract the volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection : The SPME fiber is directly injected into the GC inlet.

-

Injection Mode : Splitless

-

Injection Temperature : 250°C

-

Desorption Time : 5 minutes

-

-

Gas Chromatography :

-

Column : SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas : Helium

-

Oven Temperature Program :

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: 5°C/minute to 100°C.

-

Ramp 2: 20°C/minute to 280°C, hold for 5 minutes.

-

-

-

Mass Spectrometry :

-

Ionization Mode : Electron Ionization (EI)

-

Acquisition Mode : Multiple Reaction Monitoring (MRM)

-

Interface Temperature : 280°C

-

Ion Source Temperature : 200°C

-

Data Presentation

The use of a deuterated internal standard allows for the creation of a reliable calibration curve for the accurate quantification of guaiacol. The following table summarizes the key quantitative parameters from a study using this methodology.[1]

| Analyte | Internal Standard | MRM Transition (Quantifier) | MRM Transition (Qualifier) | Calibration Curve R² | Limit of Detection (LOD) |

| Guaiacol | d3-Guaiacol | 124.0 > 109.0 | 124.0 > 81.0 | 0.99 | 0.05 ng/L |

| 4-Methylguaiacol | d3-Guaiacol | 138.0 > 123.0 | 138.0 > 95.1 | 0.99 | 0.5 ng/L |

Table 1: Quantitative parameters for the analysis of guaiacol and 4-methylguaiacol using a deuterated guaiacol internal standard.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the quantitative analysis of guaiacol in wine using SPME-GC-MS with a deuterated internal standard.

Signaling Pathway Context: The Role of Unlabeled Guaiacol

While this compound's primary role is as an analytical standard, it is important to understand the biological context of its unlabeled counterpart, guaiacol. Guaiacol has been shown to possess anti-inflammatory properties. Research indicates that it can inhibit the expression of cyclooxygenase-2 (COX-2) and the activation of Nuclear Factor-kappa B (NF-κB) stimulated by lipopolysaccharide (LPS).

The following diagram illustrates the simplified inhibitory effect of guaiacol on the NF-κB signaling pathway.

References

Deuterium-labeled Guaiacol synthesis methods

An in-depth technical guide to the synthesis of deuterium-labeled guaiacol, prepared for researchers, scientists, and drug development professionals.

Introduction

Guaiacol (2-methoxyphenol) is a fundamental phenolic compound widely used as a precursor in the synthesis of pharmaceuticals, flavorants like vanillin and eugenol, and as an antioxidant. Deuterium-labeled guaiacol isotopologues are invaluable tools in various scientific disciplines. They serve as internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS), enabling precise measurement in complex biological matrices. Furthermore, their use in metabolic studies helps elucidate the biotransformation pathways of guaiacol-containing drugs and xenobiotics by leveraging the kinetic isotope effect, which can alter metabolic rates and provide insights into reaction mechanisms.

This guide provides detailed experimental protocols for the synthesis of two key deuterated guaiacol species: guaiacol-d₃, labeled on the methoxy group, and ring-deuterated guaiacol, focusing on methods that are reproducible and scalable in a laboratory setting.

Method 1: Synthesis of Guaiacol-d₃ (2-(methoxy-d₃)-phenol)

The most direct strategy for synthesizing guaiacol-d₃ is through the O-methylation of catechol (1,2-dihydroxybenzene) using a deuterated methylating agent. This Williamson ether synthesis approach is highly efficient and provides excellent isotopic purity. Iodomethane-d₃ (CD₃I) is a common and effective reagent for this transformation.

Experimental Workflow

The synthesis follows a straightforward single-step procedure involving the reaction of catechol with iodomethane-d₃ in the presence of a weak base, such as potassium carbonate, which acts as a proton scavenger.

Caption: Workflow for the synthesis of Guaiacol-d₃ via deuteromethylation of catechol.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the methylation of 4-tert-butyl catechol.[1]

-

Reagents and Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (2.00 g, 18.16 mmol) and anhydrous potassium carbonate (K₂CO₃, 5.02 g, 36.32 mmol, 2.0 equivalents).

-

Add 50 mL of anhydrous acetone to the flask to form a suspension.

-

-

Reaction:

-

To the stirring suspension, add iodomethane-d₃ (CD₃I, 1.35 mL, 21.79 mmol, 1.2 equivalents) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

-

Work-up and Purification:

-

After the reaction is complete, filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts.

-

Wash the filter cake with an additional 20 mL of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate).

-

Combine the fractions containing the desired product (visualized by TLC) and evaporate the solvent to yield pure guaiacol-d₃ as a colorless to pale yellow oil.

-

Method 2: Synthesis of Ring-Deuterated Guaiacol

Ring deuteration of guaiacol can be achieved through a heterogeneous catalytic hydrogen-deuterium (H-D) exchange reaction. This method utilizes a platinum-on-carbon (Pt/C) catalyst with deuterium oxide (D₂O) as the deuterium source. The reaction is highly effective for electron-rich aromatic systems like phenols and selectively exchanges the aromatic protons and the phenolic proton without affecting the methoxy group.[2]

Experimental Workflow

The process involves heating guaiacol with the catalyst in D₂O under a hydrogen atmosphere, which facilitates the catalytic cycle.

Caption: Workflow for the synthesis of ring-deuterated guaiacol via catalytic H-D exchange.

Detailed Experimental Protocol

This protocol is based on established procedures for the catalytic deuteration of phenols.

-

Reagents and Setup:

-

In a high-pressure autoclave or a thick-walled glass pressure vessel equipped with a magnetic stir bar, add guaiacol (1.0 g, 8.06 mmol).

-

Add 5% Platinum on activated carbon (Pt/C, 100 mg, 10% w/w).

-

Add deuterium oxide (D₂O, 20 mL).

-

Seal the vessel securely.

-

-

Reaction:

-

Purge the autoclave with hydrogen (H₂) gas three times to remove air.

-

Pressurize the vessel with H₂ gas to approximately 1 atm. The hydrogen atmosphere is reported to facilitate and maintain the catalyst's activity.

-

Place the autoclave in a heating mantle or oil bath and heat to 120°C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-24 hours. The extent of deuteration can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by ¹H NMR or mass spectrometry.

-

-

Work-up and Purification:

-

Cool the reaction vessel to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with a small amount of diethyl ether or ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash them with brine (1 x 20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the ring-deuterated guaiacol.

-

Further purification, if necessary, can be performed via column chromatography, although the crude product is often of high purity. The degree of deuteration should be determined by ¹H NMR spectroscopy (by observing the reduction in the integral of aromatic signals relative to the methoxy signal) and confirmed by mass spectrometry.

-

Data Summary and Comparison

The selection of a synthetic method depends on the desired labeling pattern, required isotopic purity, and available starting materials. The following table summarizes the key quantitative parameters for the described methods.

| Feature | Method 1: Methoxy-d₃ Labeling | Method 2: Ring Deuteration |

| Labeled Position | Methoxy Group (-OCD₃) | Aromatic Ring & Phenolic -OD |

| Key Deuterated Reagent | Iodomethane-d₃ (CD₃I) | Deuterium Oxide (D₂O) |

| Catalyst | None (Base-mediated) | 5% Platinum on Carbon (Pt/C) |

| Typical Chemical Yield | >85% (Estimated) | >90% (Generally high for H-D exchange) |

| Isotopic Purity (%D) | >98% (Dependent on CD₃I purity) | >95% (For exchangeable positions) |

| Selectivity | Highly selective for the methoxy group | Selective for aromatic C-H and phenolic O-H bonds; the methoxy C-H bonds are unaffected.[2] |

| Primary Reference | Adapted from[1] | Based on principles from[2] |

References

Guaiacol-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Guaiacol-d4, a deuterated form of the naturally occurring phenolic compound Guaiacol. This document details its chemical properties, offers insights into its synthesis, and presents experimental protocols for investigating its biological activities, particularly its role in modulating inflammatory pathways.

Core Data Presentation

Quantitative data for this compound and its unlabeled counterpart are summarized in the table below for easy reference and comparison.

| Property | This compound | Guaiacol |

| CAS Number | 7329-52-4[1] | 90-05-1[1] |

| Molecular Formula | C₇H₄D₄O₂ | C₇H₈O₂ |

| Molecular Weight | 128.16 g/mol [1] | 124.14 g/mol [2][3] |

| Appearance | - | Colorless to amber crystals or liquid |

| Boiling Point | - | 207.5 ± 29.0 °C at 760 mmHg[3] |

| Melting Point | - | 26-29 °C[3] |

Synthesis and Analysis

Synthesis of this compound:

Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS):

This compound is frequently utilized as an internal standard for the quantitative analysis of Guaiacol and related phenolic compounds in various matrices.[1] A detailed protocol for such an analysis is outlined below.

Experimental Protocol: Quantitative Analysis of Guaiacol using this compound as an Internal Standard by GC-MS

-

Sample Preparation:

-

For solid samples (e.g., cork stoppers), pressurized fluid extraction (PFE) can be employed.[6]

-

For liquid samples, a liquid-liquid extraction with a suitable organic solvent like hexane may be performed.[7]

-

Spike a known amount of this compound internal standard into the sample prior to extraction.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column, such as a DB-WAX or equivalent, should be used.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initiate at 50 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Ions to Monitor:

-

Guaiacol: m/z 124 (molecular ion), 109, 81.

-

This compound: m/z 132 (molecular ion), 114, 84.

-

-

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of Guaiacol and a fixed concentration of this compound.

-

Plot the ratio of the peak area of the analyte (Guaiacol) to the peak area of the internal standard (this compound) against the concentration of the analyte.

-

Determine the concentration of Guaiacol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Activity: Inhibition of Inflammatory Pathways

Guaiacol has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB) in macrophage cell lines such as RAW 264.7.[1][3] These findings suggest that Guaiacol possesses anti-inflammatory properties.

Signaling Pathway of LPS-Induced NF-κB Activation and COX-2 Expression

Caption: LPS-induced NF-κB signaling pathway and its inhibition by Guaiacol.

Experimental Protocol: Inhibition of LPS-Induced NF-κB Activation and COX-2 Expression in RAW 264.7 Macrophages

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Guaiacol for 1-2 hours.[8][9]

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time points (e.g., 30 minutes for NF-κB translocation, 24 hours for COX-2 expression).[8][10]

-

-

Analysis of NF-κB Activation (Nuclear Translocation):

-

Immunofluorescence:

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% bovine serum albumin (BSA).

-

Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus.

-

-

Western Blot of Nuclear and Cytoplasmic Fractions:

-

Fractionate the cells to separate nuclear and cytoplasmic extracts.

-

Perform Western blot analysis on both fractions using an antibody against NF-κB p65. Lamin B and β-actin can be used as nuclear and cytoplasmic loading controls, respectively.[10]

-

-

-

Analysis of COX-2 Expression (Western Blot):

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10% polyacrylamide gel.[11]

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.[11]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use β-actin or GAPDH as a loading control to normalize the COX-2 protein levels.

-

Experimental Workflow Diagram

Caption: Workflow for investigating Guaiacol's effect on NF-κB and COX-2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Guaiacol | CAS#:90-05-1 | Chemsrc [chemsrc.com]

- 4. Guaiacol - Wikipedia [en.wikipedia.org]

- 5. Guaiacol: Preparation, applications and toxicity_Chemicalbook [chemicalbook.com]

- 6. Determination of 2,4,6-trichloroanisole and guaiacol in cork stoppers by pressurised fluid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ncasi.org [ncasi.org]

- 8. researchgate.net [researchgate.net]

- 9. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

In-Depth Technical Guide to Guaiacol-d4: Physical, Chemical, and Biological Properties for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Guaiacol-d4 (2-Methoxyphenol-d4), a deuterated analog of the naturally occurring compound Guaiacol. This document is intended to serve as a valuable resource for researchers in various fields, including pharmacology, drug metabolism, and analytical chemistry.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Guaiacol, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based studies, often used as an internal standard for the quantification of Guaiacol in complex biological matrices. The physical and chemical properties of this compound are largely comparable to its non-deuterated parent compound.

Table 1: Physical and Chemical Properties of this compound and Guaiacol

| Property | This compound | Guaiacol (Parent Compound) |

| Molecular Formula | C₇H₄D₄O₂ | C₇H₈O₂ |

| Molecular Weight | 128.16 g/mol | 124.14 g/mol [1] |

| CAS Number | 7329-52-4 | 90-05-1 |

| Appearance | Colorless to pale yellow liquid or crystalline solid | Colorless to amber crystals or liquid[1] |

| Melting Point | 26-29 °C (lit.) | 26-29 °C (lit.)[1] |

| Boiling Point | 205 °C (lit.) | 205 °C (lit.)[1] |

| Density | ~1.13 g/mL at 25 °C | 1.129 g/cm³ (solid)[1] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. | Miscible with alcohol, chloroform, ether, oils, and glacial acetic acid. Slightly soluble in water and petroleum ether. Soluble in aqueous sodium hydroxide.[2] |

Experimental Protocols

Synthesis of this compound

A common method for the deuteration of phenols involves acid-catalyzed hydrogen-deuterium exchange. A general procedure is outlined below:

Materials:

-

Guaiacol

-

Deuterated acid catalyst (e.g., deuterated sulfuric acid, Amberlyst 15 in D₂O)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve Guaiacol in an excess of deuterium oxide.

-

Add a catalytic amount of a deuterated acid.

-

Heat the mixture under reflux for a specified period to facilitate the H/D exchange on the aromatic ring. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the deuterated product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude this compound can be purified using standard laboratory techniques.

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Eluent system (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Prepare a silica gel column using the chosen eluent system.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Methods

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).

-

Transfer the solution to a clean and dry 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

Analysis:

-

Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum of this compound will show a significant reduction or absence of signals in the aromatic region compared to the parent compound, confirming deuteration. The methoxy and hydroxyl proton signals should remain.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

For quantitative analysis, a calibration curve should be prepared using known concentrations of a non-deuterated Guaiacol standard. This compound is typically used as an internal standard.

Analysis:

-

The mass spectrum of this compound will show a molecular ion peak at m/z 128.16, which is 4 mass units higher than that of non-deuterated Guaiacol (m/z 124.14), confirming the incorporation of four deuterium atoms.

Sample Preparation:

-

Neat Liquid: Place a small drop of liquid this compound between two salt plates (e.g., KBr or NaCl) to form a thin film.

-

Solid (KBr pellet): Grind a small amount of solid this compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

Analysis:

-

The IR spectrum of this compound will exhibit characteristic C-D stretching vibrations, which are at a lower frequency than C-H stretching vibrations. The other functional group vibrations (O-H, C-O, etc.) will be similar to those of the parent compound.

Biological Activity and Signaling Pathways

Guaiacol and its derivatives have been shown to possess anti-inflammatory and antioxidant properties.[3] The primary mechanisms of action involve the inhibition of the NF-κB and COX-2 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Guaiacol has been demonstrated to suppress osteoclastogenesis by inhibiting the RANKL-induced activation of the NF-κB pathway.[4][5] This inhibition is achieved by blocking the interaction of RANK with TRAF6 and C-Src.[4][5]

Inhibition of the COX-2 Signaling Pathway

Guaiacol also exhibits anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[3][6] This inhibition is linked to the suppression of NF-κB activation, as NF-κB is a key transcription factor for the COX-2 gene.

Applications in Research

This compound serves as a critical tool for a variety of research applications:

-

Pharmacokinetic Studies: As an internal standard in LC-MS or GC-MS methods to accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of Guaiacol.

-

Metabolite Identification: To aid in the identification of Guaiacol metabolites by distinguishing them from endogenous compounds in biological samples.

-

Mechanism of Action Studies: To trace the metabolic fate of Guaiacol in cellular and in vivo models to further elucidate its biological mechanisms.

-

Environmental Analysis: As a standard for the quantification of Guaiacol in environmental samples, such as water and soil.

Conclusion

This compound is an essential analytical tool for researchers studying the pharmacology, metabolism, and environmental fate of Guaiacol. Its stable isotopic label allows for precise and accurate quantification in complex matrices. The understanding of its biological activities, particularly the inhibition of the NF-κB and COX-2 pathways, opens avenues for further investigation into its therapeutic potential. This technical guide provides a foundational understanding of this compound's properties and methodologies to support and advance research in these critical areas.

References

- 1. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guaiacol suppresses osteoclastogenesis by blocking interactions of RANK with TRAF6 and C-Src and inhibiting NF-κB, MAPK and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guaiacol suppresses osteoclastogenesis by blocking interactions of RANK with TRAF6 and C‐Src and inhibiting NF‐κB, MAPK and AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Guaiacol-d4: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of isotopically labeled compounds like Guaiacol-d4 is paramount to ensure experimental integrity and the quality of research outcomes. This guide provides an in-depth overview of the stability profile of this compound, recommendations for its storage, and proposed methodologies for stability assessment.

Core Stability Profile

This compound, the deuterated form of Guaiacol, is a stable, non-radioactive isotope-labeled compound.[1] Its chemical stability is primarily influenced by the same environmental factors as its non-deuterated counterpart: temperature, light, humidity, and atmospheric oxygen.[1][2] The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be catalyzed by light and air exposure, potentially leading to discoloration and the formation of degradation products like quinone-like compounds.[2]

While specific long-term stability studies on this compound are not extensively published, the general principles for handling deuterated compounds and the known properties of Guaiacol provide a strong basis for stability management.[1][2] Deuteration is known to potentially affect the pharmacokinetic and metabolic profiles of drugs but does not fundamentally alter the core chemical stability with regard to environmental factors.[3]

Quantitative Data Summary

There is a lack of publicly available quantitative stability data for this compound. However, based on the guidelines for deuterated compounds and the parent compound, the following table summarizes the recommended storage and handling conditions to ensure its long-term stability.[1][2][4]

| Parameter | Recommendation | Rationale |

| Temperature | ||

| Long-Term Storage (Solid) | -20°C to 8°C | To minimize the rate of potential degradation reactions.[1][4] |

| Long-Term Storage (In Solution) | -20°C or below | To prevent degradation, especially for volatile compounds.[4] |

| Short-Term Storage | 2°C to 8°C (Refrigerated) | For routine use to maintain stability.[4] |

| Light Exposure | Store in amber or opaque containers | Guaiacol is known to darken upon exposure to light, indicating photodegradation.[1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the phenolic hydroxyl group.[5] |

| Humidity | Store in a dry environment with tightly sealed containers | To prevent moisture absorption, which can hydrolyze the compound or facilitate degradation.[1][4] |

| pH (in solution) | Avoid strongly basic or acidic conditions | Phenols can react with strong bases and acids.[6] |

| Container Type | Well-sealed, airtight glass or metal containers | To prevent evaporation, contamination, and exposure to air and moisture.[2][4] |

Experimental Protocols

Proposed Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for assessing the stability of this compound by separating the intact compound from its potential degradation products.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials and Equipment:

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

HPLC grade formic acid or phosphoric acid

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with a UV detector

-

Forced degradation equipment (oven, UV lamp, acid/base/oxidizing agent solutions)

Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Gradient: Start with a lower percentage of acetonitrile and gradually increase to elute any more nonpolar degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Approximately 275 nm

-

Injection Volume: 10 µL

Forced Degradation Study:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

-

Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Analysis: Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the main this compound peak. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to confirm that no co-eluting peaks are present.

Visualizations

Caption: Workflow for assessing this compound stability.

Caption: Factors influencing this compound stability.

Handling Recommendations

To maintain the integrity of this compound, the following handling procedures are recommended:

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture inside the vial.[1]

-

Inert Atmosphere: For sensitive applications, handle the compound under an inert atmosphere, such as in a glove box, to minimize exposure to oxygen and moisture.

-

Cross-Contamination: Use clean, dry glassware and equipment to avoid cross-contamination.

-

Solutions: When preparing solutions, use high-purity, dry solvents. For long-term storage of solutions, consider dividing them into smaller aliquots to avoid repeated freeze-thaw cycles and contamination of the bulk stock.

By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound for their analytical and research needs. The development of a specific stability-indicating method is crucial for any project requiring long-term use or quantitative analysis of this compound.

References

Unlocking Metabolic Secrets: A Technical Guide to Stable Isotope Labeling with Guaiacol-d4

For researchers, scientists, and drug development professionals, understanding the metabolic fate of compounds is paramount. Stable isotope labeling offers a powerful tool to trace the intricate pathways of molecules within biological systems. This in-depth technical guide focuses on the application of Guaiacol-d4, a deuterium-labeled analog of guaiacol, in metabolic research and quantitative analysis.

This compound serves as an invaluable internal standard in mass spectrometry-based quantification and as a tracer to elucidate the biotransformation and metabolic pathways of guaiacol and related phenolic compounds. Its use allows for precise and accurate measurements, overcoming matrix effects in complex biological samples. This guide will delve into the core principles of its application, provide detailed experimental protocols, present quantitative data from relevant studies, and visualize key metabolic and signaling pathways.

Core Principles of this compound in Stable Isotope Labeling

Stable isotope labeling with this compound relies on the principle of mass differentiation. The four deuterium atoms in this compound increase its mass by four daltons compared to the unlabeled (d(0)) guaiacol. This mass difference allows for the clear distinction between the labeled and unlabeled forms using mass spectrometry (MS).

Key Applications:

-

Internal Standard for Quantitative Analysis: In quantitative assays, a known amount of this compound is spiked into a sample. Since this compound is chemically identical to the endogenous guaiacol, it behaves similarly during sample preparation and analysis. By comparing the MS signal intensity of the analyte (unlabeled guaiacol) to that of the internal standard (this compound), precise quantification can be achieved, correcting for any sample loss or ionization suppression.

-

Metabolic Tracer: When introduced into a biological system, this compound can be metabolized into various downstream products. By tracking the incorporation of the deuterium label into these metabolites using LC-MS/MS, researchers can identify and map metabolic pathways, determine the rates of conversion, and understand the formation of conjugates.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing deuterated guaiacol analogs for the analysis of guaiacol and its conjugates in various matrices.

Table 1: Concentrations of Guaiacol and its Glycosides in Smoke-Affected Grapes

| Compound | Concentration in Control Grapes (µg/kg) | Concentration in Smoke-Affected Grapes (µg/kg) |

| Guaiacol | < 1 | 5 - 20 |

| Guaiacol Glucoside | 2 | 50 - 150 |

| Guaiacol Rutinoside | < 1 | 10 - 40 |

Data compiled from studies on smoke taint in grapes, where deuterated internal standards were used for quantification.

Table 2: LC-MS/MS Parameters for the Analysis of Guaiacol using a Deuterated Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Guaiacol | 124.1 | 109.1 | 15 |

| This compound (IS) | 128.1 | 113.1 | 15 |

Representative parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

This section provides a detailed methodology for a stable isotope feeding experiment to study the metabolism of guaiacol in plant tissues, adapted from studies on grapevines.[1][2]

Protocol 1: Stable Isotope Feeding of this compound to Plant Tissues

1. Preparation of the Labeling Solution:

- Prepare an aqueous solution containing an equimolar mixture of unlabeled (d(0)) guaiacol and this compound. A typical concentration is 1 mM of each.

- Include a small percentage of a surfactant (e.g., 0.01% Tween 20) to ensure even distribution on the plant surface.

2. Application to Plant Tissues:

- For leaves, gently apply the labeling solution to the adaxial surface using a fine brush or a pipette, ensuring the entire surface is coated.

- For berries or other fruits, they can be carefully dipped into the labeling solution for a set period (e.g., 1-2 minutes).

- As a control, treat a separate set of plants with a solution containing only the surfactant and water.

3. Incubation and Sample Collection:

- Maintain the treated plants under controlled environmental conditions (e.g., light, temperature, humidity) for a specified duration (e.g., 1 to 5 weeks).

- At the end of the incubation period, harvest the treated tissues (e.g., leaves, berries).

- Wash the harvested tissues thoroughly with deionized water to remove any unabsorbed labeling solution from the surface.

- Immediately freeze the samples in liquid nitrogen and store them at -80°C until extraction.

4. Extraction of Metabolites:

- Grind the frozen plant tissues to a fine powder under liquid nitrogen.

- Extract the powdered tissue with a suitable solvent mixture, such as methanol/water (80:20, v/v).

- Vortex the mixture vigorously and sonicate for 30 minutes in an ice bath.

- Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

- Collect the supernatant for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

- Analyze the extracts using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

- Use a suitable C18 column for chromatographic separation.

- Set the mass spectrometer to operate in a mode that allows for the detection of both the unlabeled and deuterium-labeled metabolites (e.g., Selected Ion Monitoring or Multiple Reaction Monitoring).

- Screen for potential guaiacol conjugates by monitoring for the characteristic isotopic doublet separated by 4 Da (for this compound).[1]

Mandatory Visualizations

Metabolic Pathway of Guaiacol in Plants

The following diagram illustrates the proposed metabolic pathway for the conversion of salicylic acid to veratrole, with guaiacol as a key intermediate. This pathway is relevant in the context of plant secondary metabolism.[3]

Caption: Proposed metabolic pathway of salicylic acid to veratrole.

Experimental Workflow for Stable Isotope Labeling with this compound

This diagram outlines the general workflow for conducting a stable isotope labeling experiment using this compound to trace its metabolic fate.

Caption: General workflow for a this compound stable isotope labeling experiment.

Guaiacol's Potential Influence on the NF-κB Signaling Pathway

Guaiacol has been reported to possess anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified canonical NF-κB pathway and highlights the potential points of inhibition.

Caption: Simplified NF-κB signaling pathway and potential inhibition by guaiacol.

References

Guaiacol-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Guaiacol-d4 as a tracer in metabolic studies. Guaiacol, a naturally occurring phenolic compound, and its deuterated isotopologue, this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) research. This document details the metabolic fate of guaiacol, methodologies for its analysis, and the role of stable isotope labeling in elucidating its biotransformation.

Introduction to Guaiacol and Stable Isotope Tracing

Guaiacol (2-methoxyphenol) is a compound of interest in various fields, including pharmaceuticals and food science.[1][2] In drug development, understanding the metabolic fate of new chemical entities is paramount. Stable isotope labeling, utilizing non-radioactive isotopes such as deuterium (²H), offers a safe and effective method for tracing the metabolism of compounds in vivo.[3][4][5] this compound, in which four hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an ideal tracer. Its chemical properties are nearly identical to the unlabeled compound, but its increased mass allows for clear differentiation and quantification using mass spectrometry.[4][6] The primary application of this compound in metabolic studies is as an internal standard for the accurate quantification of unlabeled guaiacol and its metabolites.[6][7] However, it also holds potential as a tracer to investigate metabolic pathways and kinetics.

Metabolic Pathways of Guaiacol

The metabolism of guaiacol in mammals is rapid and primarily involves Phase II conjugation reactions. The main pathways are glucuronidation and sulfation, which increase the water solubility of the compound and facilitate its excretion.[1]

Glucuronidation

Glucuronidation is a major metabolic pathway for phenolic compounds like guaiacol. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver.[3][8][9] The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of guaiacol, forming a guaiacol-glucuronide conjugate.[1][3][9]

Sulfation

Sulfation is another significant Phase II conjugation pathway for guaiacol. This reaction is catalyzed by sulfotransferases (SULTs), which are also abundant in the liver.[10][11] The process involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of guaiacol, resulting in the formation of guaiacol sulfate.[10][11]

Data Presentation: Pharmacokinetics of Guaiacol

| Compound | Species | Dose and Route | Cmax | Tmax | T½ (elimination) | AUC | Reference |

| Guaiacol | Rat | Oral | - | ~10 min | Rapid | - | [1] |

| Guaiacol Acetylsalicylate (as Salicylic Acid) | Rat | Oral | 331.46 µg/mL | 3.02 h | 3.28 h | 2832.93 µg/mL·h | [12] |

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, T½ = Half-life, AUC = Area under the plasma concentration-time curve. The data for Guaiacol Acetylsalicylate reflects the concentration of its metabolite, salicylic acid.

Experimental Protocols

The following sections provide representative protocols for a metabolic stability assay and a more general in vivo metabolic study using this compound as a tracer. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Metabolic Stability Assay

This protocol describes a typical procedure for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro metabolic clearance of a test compound.

Materials:

-

Test compound (e.g., unlabeled guaiacol)

-

This compound (as internal standard)

-

Pooled liver microsomes (e.g., human, rat)[5]

-

NADPH regenerating system[5]

-

Phosphate buffer (pH 7.4)[5]

-

Acetonitrile (ACN)[5]

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the liver microsome suspension in phosphate buffer to 37°C.

-

Add the test compound to the microsome suspension to initiate the reaction.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the in vitro half-life (T½) and intrinsic clearance (Clint) from the slope of the linear regression.

-

In Vivo Metabolic Study using this compound as a Tracer

This protocol outlines a general workflow for an in vivo study to trace the metabolism of this compound.

Objective: To identify and quantify the metabolites of this compound in a biological system and determine its pharmacokinetic profile.

Materials:

-

This compound

-

Experimental animals (e.g., rats)

-

Dosing vehicles (e.g., saline, corn oil)

-

Sample collection supplies (e.g., tubes, metabolic cages)

-

Reagents for sample preparation (e.g., acetonitrile, solid-phase extraction cartridges)[13][14]

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Administer a known dose of this compound to the animals via the desired route (e.g., oral gavage, intravenous injection).

-

-

Sample Collection:

-

Collect biological samples (e.g., blood, urine, feces) at predetermined time points.

-

-

Sample Preparation:

-

Plasma: Perform protein precipitation by adding cold acetonitrile containing an internal standard (if different from this compound). Centrifuge and collect the supernatant.[15]

-

Urine: Dilute the urine sample with a suitable buffer. For cleaner samples, solid-phase extraction (SPE) can be employed.[13][14]

-

-

LC-MS/MS Analysis:

-

Develop and validate an LC-MS/MS method for the separation and detection of this compound and its potential deuterated metabolites (e.g., deuterated guaiacol-glucuronide, deuterated guaiacol-sulfate).

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of this compound and its metabolites.

-

-

Data Analysis:

-

Construct calibration curves to quantify the concentrations of this compound and its metabolites in the samples.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, T½, AUC) for this compound.

-

Identify the chemical structures of the detected metabolites based on their mass spectra.

-

Conclusion

This compound is a valuable tool in metabolic research, primarily serving as a robust internal standard for the accurate quantification of guaiacol and its metabolites. While specific pharmacokinetic data for this compound as a tracer is limited in public literature, the principles of stable isotope tracing and the well-established metabolic pathways of guaiacol provide a strong foundation for its use in such studies. The experimental protocols and metabolic pathway information provided in this guide offer a framework for researchers to design and execute studies aimed at understanding the biotransformation of guaiacol and other phenolic compounds. The use of deuterated tracers like this compound, coupled with modern analytical techniques such as LC-MS/MS, will continue to be instrumental in advancing our knowledge in drug metabolism and pharmacokinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. A new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mercell.com [mercell.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 10. High sulfotransferase activity for phenolic aromatic odorants present in the mouse olfactory organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of Guaiacol-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data, handling procedures, and biological significance of Guaiacol-d4. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this deuterated compound in a laboratory setting.

Introduction to this compound

This compound is the deuterated form of Guaiacol, a naturally occurring organic compound with the chemical formula C₇H₄D₄O₂. Guaiacol itself is a phenolic compound found in wood creosote and is used in the synthesis of various flavorants and fragrances. The substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen, makes this compound a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based studies for quantifying Guaiacol in biological samples. Deuteration can also influence the pharmacokinetic and metabolic profiles of drugs, a factor of consideration in drug development.[1]

Safety Data Sheet (SDS) and Hazard Identification

GHS Classification:

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P273: Avoid release to the environment.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2][3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[2]

-

P501: Dispose of contents/ container to an approved waste disposal plant.[2][3]

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be nearly identical to Guaiacol, with a slight increase in molecular weight due to the deuterium atoms.

| Property | Value |

| Appearance | Colorless to yellowish liquid or crystalline solid[4] |

| Molecular Formula | C₇H₄D₄O₂ |

| Molecular Weight | ~128.18 g/mol |

| Boiling Point | 205 °C (for Guaiacol)[5] |

| Melting Point | 27-29 °C (for Guaiacol)[5] |

| Flash Point | 82 °C (179.6 °F) (for Guaiacol)[5] |

| Vapor Pressure | 0.11 mmHg @ 25 °C (for Guaiacol)[5][6] |

| Specific Gravity | 1.120 (for Guaiacol)[5] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform (for Guaiacol) |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of this compound and to ensure the safety of laboratory personnel.

General Handling Procedures for Deuterated Compounds

While deuterated compounds are stable and non-radioactive, their chemical stability is influenced by the same environmental factors as their non-deuterated counterparts: temperature, light, and humidity.[7] Adherence to proper storage conditions is crucial to prevent degradation and maintain isotopic enrichment.[7]

-

Preventing H/D Exchange: The primary concern when handling deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange with atmospheric moisture. This can alter the isotopic purity of the compound. Therefore, it is essential to handle this compound in a dry, inert atmosphere (e.g., under nitrogen or argon) whenever possible.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[2]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, follow the first-aid measures outlined in the SDS.[2]

-

Hygroscopic Nature: Many deuterated compounds are hygroscopic and readily absorb moisture. Use dry glassware and handle in a dry atmosphere to minimize water contamination.

Storage Recommendations

-

Temperature: Store this compound in a cool, dry, and well-ventilated place.[5] For long-term storage, refrigeration (2-8 °C) is generally recommended for many deuterated compounds.[9] Always refer to the manufacturer's specific storage instructions.

-

Light: Guaiacol is sensitive to light and air.[4] Store this compound in a light-resistant container, such as an amber vial, to prevent degradation.[5][7]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5][10]

-

Container: Keep the container tightly sealed to prevent contamination and moisture absorption.[2][5]

Toxicological Information

The toxicological data for Guaiacol is summarized below. It is important to note that while the deuterated form is expected to have a similar toxicological profile, specific studies on this compound may not be available.

| Toxicity Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 725 mg/kg[10] |

| LD50 | Rabbit | Dermal | 4600 mg/kg[6] |

| LDLo | Human | Oral | 43 mg/kg[6] |

| Skin Irritation | Rabbit | - | Irritating[10] |

| Eye Irritation | Rabbit | - | Irritating[10] |

A study on the acute toxicity of guaiacol administered subcutaneously in mice concluded that it is an extremely toxic product, with higher doses leading to lethal effects.[11][12] Necropsy revealed hepatic and renal necrosis, pulmonary edema, and hemorrhages.[11][12]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, the general synthesis of Guaiacol can serve as a basis. The most common methods for synthesizing Guaiacol are the o-nitrochlorobenzene method and the catechol method.[13][14] The catechol method is generally preferred as it is a cleaner process.[13][14]

General Purification Method for Guaiacol (Adaptable for this compound)

A common method for purifying the primary product of Guaiacol synthesis involves melt crystallization.[13][14]

-

The crude Guaiacol product is heated until it is completely molten.

-

The molten product is then slowly cooled to induce crystallization.

-

The high-purity Guaiacol crystallizes, leaving impurities in the mother liquor.

-

The mother liquor is separated, and the process can be repeated to achieve higher purity.

-

For mother liquor with a lower purity of Guaiacol, vacuum distillation can be used to enrich the Guaiacol content before further crystallization.[13][14]

Biological Activity and Signaling Pathways

Guaiacol exhibits anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB) stimulated by lipopolysaccharide (LPS).

Below is a diagram illustrating the inhibitory effect of Guaiacol on the LPS-induced inflammatory signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a valuable tool for researchers, particularly in the fields of drug metabolism and pharmacokinetics. While its safety profile is expected to be similar to that of Guaiacol, the specific handling precautions for deuterated compounds, such as the prevention of H/D exchange, must be observed. By following the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their studies. It is imperative to always consult the manufacturer's specific safety data sheet and handling recommendations before use.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. uprm.edu [uprm.edu]

- 3. edvotek.com [edvotek.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. chromservis.eu [chromservis.eu]

- 9. benchchem.com [benchchem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Acute toxicity of guaiacol administered subcutaneously in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN107266294A - A kind of purification process of the guaiacol first product synthesized for catechol with methanol oxidation - Google Patents [patents.google.com]

- 14. CN107266294B - A kind of purification method of guaiacol primary product for catalytic synthesis of catechol and methanol - Google Patents [patents.google.com]

Methodological & Application

Guaiacol-d4 as an Internal Standard for GC-MS Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol (2-methoxyphenol) is a naturally occurring organic compound found in wood smoke, creosote, and certain plants. It is a significant compound in the food and beverage industry, often associated with desirable smoky flavors in products like roasted coffee and whiskey. However, it can also be an indicator of spoilage in fruit juices due to microbial contamination by organisms such as Alicyclobacillus acidoterrestris. In the wine industry, the presence of guaiacol and other volatile phenols can indicate "smoke taint" in grapes exposed to wildfires, leading to undesirable sensory characteristics in the final product. Furthermore, guaiacol and its metabolites are relevant in clinical and drug development research, as they can be biomarkers for certain metabolic pathways and diseases.

Accurate and precise quantification of guaiacol in various matrices is crucial for quality control, research, and diagnostic purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like guaiacol. The use of a stable isotope-labeled internal standard, such as Guaiacol-d4 (2-Methoxyphenol-d4), is the gold standard for achieving the highest level of accuracy and precision in quantitative GC-MS analysis. This is because the deuterated internal standard behaves nearly identically to the native analyte during sample preparation and analysis, effectively compensating for variations in extraction efficiency, injection volume, and instrument response.

These application notes provide detailed protocols for the quantification of guaiacol in various matrices using this compound as an internal standard with GC-MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a method of choice for quantitative analysis. It involves the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before any sample processing. The isotopically labeled standard is chemically identical to the analyte of interest, but it has a different mass due to the presence of heavy isotopes (in this case, deuterium).

During GC-MS analysis, the analyte and the internal standard co-elute or elute at very similar retention times. The mass spectrometer can distinguish between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This method corrects for the loss of analyte during sample preparation and analysis, leading to highly reliable and reproducible results.

Applications

The use of this compound as an internal standard for GC-MS analysis has several key applications:

-

Food and Beverage Quality Control:

-

Monitoring smoke taint in grapes and wine.

-

Detecting microbial spoilage in fruit juices.

-

Quantifying flavor compounds in alcoholic beverages, coffee, and smoked foods.

-

-

Environmental Analysis:

-

Measuring levels of wood smoke pollutants in air and water samples.

-

-

Clinical Research and Drug Development:

-

Quantifying guaiacol and its metabolites in biological fluids (e.g., urine) as potential biomarkers.[1]

-

Pharmacokinetic studies of drugs containing a guaiacol moiety.

-

Experimental Protocols

Protocol 1: Analysis of Guaiacol in Wine using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the determination of free guaiacol in wine, a key indicator of smoke taint.

1. Materials and Reagents

-

Guaiacol standard (≥99% purity)

-

This compound internal standard (≥98% purity, ≥99% isotopic purity)

-

Methanol (HPLC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

-

GC-MS system

2. Preparation of Standard Solutions

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of guaiacol and this compound in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the guaiacol stock solution with a 12% ethanol/water solution to cover the desired concentration range (e.g., 1-100 µg/L).

-

Internal Standard Spiking Solution (5 mg/L): Prepare a spiking solution of this compound in methanol.

3. Sample Preparation

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add approximately 2 g of sodium chloride to the vial.

-

Add 50 µL of the 5 mg/L this compound internal standard spiking solution.

-

Immediately cap the vial tightly.

-

Vortex the sample to dissolve the salt.

4. HS-SPME Extraction

-

Place the vial in the autosampler tray of the GC-MS system.

-

Incubate the sample at 60°C for 15 minutes with agitation.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 60°C.

5. GC-MS Analysis

-

Injector:

-

Desorb the fiber in the GC inlet for 5 minutes at 250°C in splitless mode.

-

-

Gas Chromatograph (GC) Parameters:

-

Column: DB-HeavyWAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 20°C/min to 240°C, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Guaiacol: Quantifier ion m/z 124, Qualifier ion m/z 109.

-

This compound: Quantifier ion m/z 128 (assuming M+4), Qualifier ion m/z 113. (Note: The exact m/z values for the deuterated standard will depend on the deuteration pattern).

-

-

Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

6. Data Analysis

-

Integrate the peak areas for the quantifier ions of guaiacol and this compound.

-

Calculate the response ratio (Area of Guaiacol / Area of this compound).

-

Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.

-

Determine the concentration of guaiacol in the wine samples from the calibration curve.

Protocol 2: Analysis of Guaiacol in Fruit Juice using Liquid-Liquid Extraction (LLE) GC-MS

This protocol is suitable for determining guaiacol in fruit juice, which can indicate spoilage.

1. Materials and Reagents

-

Same as Protocol 1, with the addition of Dichloromethane (DCM, HPLC grade).

-

Centrifuge tubes (15 mL).

2. Sample Preparation

-

Pipette 5 mL of the fruit juice sample into a 15 mL centrifuge tube.

-

Add 100 µL of the 5 mg/L this compound internal standard spiking solution.

-

Add 2 mL of dichloromethane.

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the bottom organic layer (DCM) to a clean vial for analysis.

3. GC-MS Analysis

-

Injector:

-

Inject 1 µL of the extract into the GC inlet at 250°C in splitless mode.

-

-

GC-MS Parameters:

-

Use the same GC and MS parameters as described in Protocol 1.

-

4. Data Analysis

-

Follow the same data analysis procedure as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of guaiacol using this compound as an internal standard.

Table 1: GC-MS Parameters for Guaiacol Analysis

| Parameter | Setting |

| GC Column | DB-HeavyWAX (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium (1.2 mL/min) |

| Oven Program | 50°C (2 min), then 10°C/min to 180°C, then 20°C/min to 240°C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Guaiacol Ions (m/z) | 124 (Quantifier), 109 (Qualifier) |

| This compound Ions (m/z) | 128 (Quantifier), 113 (Qualifier) |

Table 2: Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/L |

| Precision (RSD%) | < 10% |

| Accuracy (Recovery %) | 90 - 110% |

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of guaiacol using this compound as an internal standard.

References

Application Notes and Protocols for the Analysis of Guaiacol in Food Samples using Guaiacol-d4 by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol is a naturally occurring phenolic compound that contributes to the characteristic smoky flavor and aroma of various food products, including smoked meats, fish, whiskey, and coffee. It is primarily formed from the pyrolysis of lignin during the smoking process. While desirable at certain concentrations, excessive levels of guaiacol can lead to off-flavors and may be indicative of processing inconsistencies or contamination. Accurate and sensitive quantification of guaiacol in food is therefore crucial for quality control and ensuring consumer satisfaction.

This application note details a robust and reliable method for the quantitative analysis of guaiacol in food samples using Liquid Chromatography-Mass Spectrometry (LC-MS) with Guaiacol-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard in a stable isotope dilution analysis (SIDA) approach provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]

Principle

The method employs a simple and efficient sample extraction procedure, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Guaiacol and the internal standard, this compound, are separated chromatographically and then detected based on their specific precursor-to-product ion transitions. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Reagents and Materials

-

Guaiacol (≥98% purity)

-

This compound (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)

-

Syringe filters (0.22 µm, PTFE)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution.

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Standard Preparation

Prepare stock solutions of guaiacol and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution of the internal standard. Calibration standards are prepared by spiking blank food matrix extract with known concentrations of guaiacol and a constant concentration of this compound.

Sample Preparation (QuEChERS-based Protocol)

A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can be adapted for various food matrices.

-

Homogenization: Homogenize 10 g of the food sample. For dry samples, add an appropriate amount of water to achieve a total water content of approximately 80%.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with a known amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Cleanup (dSPE):

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions

The following MRM transitions are proposed for the analysis of guaiacol and this compound. These should be optimized for the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Guaiacol (Quantifier) | 125.1 | 93.1 | 100 | 20 |

| Guaiacol (Qualifier) | 125.1 | 65.1 | 100 | 35 |

| This compound (Internal Standard) | 129.1 | 97.1 | 100 | 20 |

Note: The proposed product ions are based on the common fragmentation pattern of the methoxyphenyl group.

Data Presentation

Table 1: Method Performance Parameters

The following table summarizes the expected performance of the method based on typical results for similar analyses.[3][4]

| Parameter | Guaiacol |

| Linear Range | 1 - 500 µg/kg |

| Correlation Coefficient (r²) | > 0.995 |